![molecular formula C18H19NO4 B2949924 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid CAS No. 405923-76-4](/img/structure/B2949924.png)
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid, also known as MPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a derivative of ibuprofen and has been synthesized using a variety of methods. In
Mechanism of Action
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid works by inhibiting the activity of COX-2, which reduces the production of prostaglandins, thereby reducing inflammation and pain. 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has been shown to have a low toxicity profile and does not cause any significant adverse effects on the liver or kidneys.
Advantages and Limitations for Lab Experiments
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has several advantages for use in lab experiments, including its low toxicity profile, easy synthesis, and potential applications in various fields. However, its low solubility in water and limited availability may limit its use in some experiments.
Future Directions
There are several potential future directions for research on 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid. One direction is to study its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the optimal dosage and administration of 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid for its various applications.
Synthesis Methods
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid can be synthesized using various methods, including the reaction of ibuprofen with phosgene and 4-methylbiphenyl, or the reaction of ibuprofen with thionyl chloride and 4-methylbiphenyl. The yield of 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid in these methods ranges from 40% to 60%. Another method involves the reaction of ibuprofen with 4-methylbiphenyl and triphosgene, which yields a higher yield of 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid (up to 80%).
Scientific Research Applications
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential use in cancer treatment. 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has also been studied for its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain.
properties
IUPAC Name |
3-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)23-12-17(20)19-11-10-18(21)22/h2-9H,10-12H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPBXFDRFVQSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

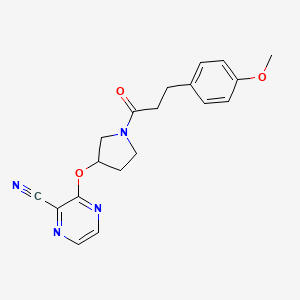
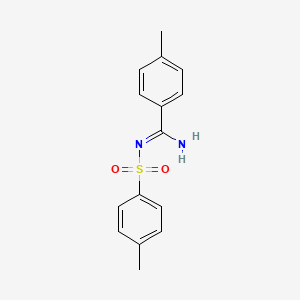

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2949848.png)
![1-[(2S)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one](/img/structure/B2949849.png)
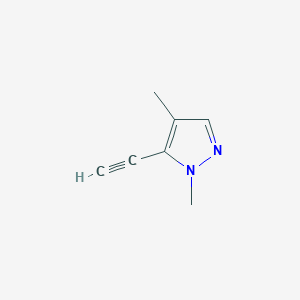
![1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2949851.png)
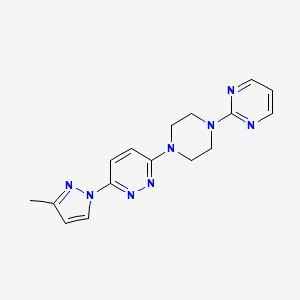
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2949854.png)
![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2949855.png)
![N-benzyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2949859.png)
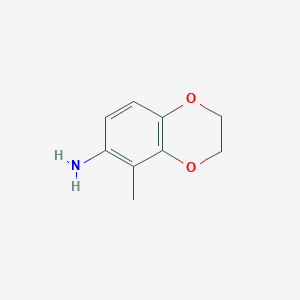

![5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2949864.png)